N-(2-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
“N-(2-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, an imidazole ring, and two fluorobenzyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual building blocks (the fluorobenzyl groups, the imidazole ring, and the amide group). These building blocks would then be combined in a series of reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also includes two fluorobenzyl groups, which are benzene rings with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The fluorine atoms could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms and the aromatic rings could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Antiviral Activity
Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the compound of interest, were synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was indispensable for selective biological activity, demonstrating potential antiviral applications (Golankiewicz et al., 1995).
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases, sharing a structural framework with the query compound, were investigated as fluorescent sensors for metal ions. These compounds exhibited large Stokes shifts and good sensitivity and selectivity for detecting Al3+ and Zn2+, highlighting their utility in chemical sensing applications (Suman et al., 2019).
Antihypertensive Activity
N-(Biphenylylmethyl)imidazoles, related to the compound , were prepared and shown to produce a potent antihypertensive effect upon oral administration. These findings underscore the potential for structural analogs in developing new antihypertensive therapies (Carini et al., 1991).
Antitumor Activity
Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound of interest, were synthesized and showed potent cytotoxicity in vitro against certain human cancer cell lines, indicating their potential in cancer therapy (Hutchinson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-20-9-2-1-6-18(20)15-29-24(33)17-7-5-8-19(14-17)31-13-12-28-25(31)34-16-23(32)30-22-11-4-3-10-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITFPXTXOLZAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
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